6-chloro-2-cyclopropyl-7-fluoro-1H-indole
Overview
Description
6-chloro-2-cyclopropyl-7-fluoro-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a chlorine atom at the 6th position, a cyclopropyl group at the 2nd position, and a fluorine atom at the 7th position on the indole ring. These substitutions confer unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives can interfere with the replication of viruses, thereby exhibiting antiviral activity .
Pharmacokinetics
The compound’s molecular weight (20965) and predicted density (1435±006 g/cm3) suggest that it may have suitable properties for bioavailability .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-cyclopropyl-7-fluoro-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. The specific steps for synthesizing this compound may include:
Formation of the hydrazone: Reacting phenylhydrazine with a cyclopropyl ketone to form a hydrazone intermediate.
Cyclization: Treating the hydrazone with an acid catalyst to induce cyclization and form the indole ring.
Halogenation: Introducing chlorine and fluorine atoms at the desired positions using halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-cyclopropyl-7-fluoro-1H-indole can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it can participate in electrophilic aromatic substitution reactions.
Nucleophilic substitution: The presence of halogen atoms allows for nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as bromine, nitric acid, and sulfuric acid can be used for halogenation, nitration, and sulfonation reactions.
Nucleophilic substitution: Nucleophiles like amines, thiols, and alkoxides can replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while nucleophilic substitution can produce amine or ether derivatives.
Scientific Research Applications
6-chloro-2-cyclopropyl-7-fluoro-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-1H-indole: Lacks the halogen substitutions, resulting in different chemical and biological properties.
6-chloro-1H-indole: Contains only the chlorine substitution, leading to distinct reactivity and applications.
7-fluoro-1H-indole: Contains only the fluorine substitution, affecting its chemical behavior and biological activity.
Uniqueness
6-chloro-2-cyclopropyl-7-fluoro-1H-indole is unique due to the combination of chlorine, cyclopropyl, and fluorine substitutions on the indole ring. This unique substitution pattern imparts specific chemical reactivity and potential biological activities that are not observed in other indole derivatives.
Properties
IUPAC Name |
6-chloro-2-cyclopropyl-7-fluoro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN/c12-8-4-3-7-5-9(6-1-2-6)14-11(7)10(8)13/h3-6,14H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATKJRKHOQJJKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(N2)C(=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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